Ethyl (R)-2-Hydroxy-4-phenylbutyrate

Chiral purity Enantioselective synthesis Pharmaceutical intermediate

Ethyl (R)-2-hydroxy-4-phenylbutyrate is a chiral α-hydroxy ester bearing the (R)-configuration at C2, belonging to the phenylbutyric acid ester class. It is a colourless liquid with a specific optical rotation of approximately –10° (neat) and a boiling point of 212 °C.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 90315-82-5
Cat. No. B030324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (R)-2-Hydroxy-4-phenylbutyrate
CAS90315-82-5
Synonyms(αR)-α-Hydroxybenzenebutanoic Acid Ethyl Ester;  (R)-Ethyl 2-Hydroxy-4-phenylbutanoate;  Ethyl (R)-α-Hydroxybenzenebutanoate;  Ethyl 2(R)-hydroxy-4-phenylbutyrate;  _x000B_
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)O
InChIInChI=1S/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3/t11-/m1/s1
InChIKeyZJYKSSGYDPNKQS-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (R)-2-Hydroxy-4-phenylbutyrate (CAS 90315-82-5): Chiral Intermediate for ACE Inhibitor Manufacturing


Ethyl (R)-2-hydroxy-4-phenylbutyrate is a chiral α-hydroxy ester bearing the (R)-configuration at C2, belonging to the phenylbutyric acid ester class. It is a colourless liquid with a specific optical rotation of approximately –10° (neat) and a boiling point of 212 °C . The compound is the indispensable chiral building block for the industrial synthesis of angiotensin‑converting enzyme (ACE) inhibitors such as enalapril, lisinopril, benazepril, ramipril and quinapril, where it defines the stereochemistry of the final drug substance [1].

Why Racemic or (S)-Ethyl 2-Hydroxy-4-phenylbutyrate Cannot Replace the (R)-Enantiomer in ACE Inhibitor Synthesis


The pharmacological activity of ACE inhibitors is stereospecific; the (S,S,S) configuration of the active drug originates from the (R)-configuration of the HPBE intermediate through an inversion at the relevant carbon. Using racemic ethyl 2-hydroxy-4-phenylbutyrate introduces 50 % of the unwanted (S)-enantiomer, which leads to diastereomeric impurities that are either inactive or antagonistic at the ACE target, complicating purification and lowering overall yield [1]. The (S)-HPBE enantiomer alone directs synthesis toward the wrong absolute configuration, yielding compounds with negligible enzyme inhibition [1].

Quantitative Differentiation of Ethyl (R)-2-Hydroxy-4-phenylbutyrate from Its Closest Analogs


Enantiomeric Excess: Industrial (R)-HPBE Achieves ≥97.5 % ee vs Racemic Baseline (0 % ee)

Commercial (R)-HPBE manufactured by BASF carries a specification of enantiomeric excess ≥ 97.5 % (GC purity ≥ 97.5 %) . Academic and industrial processes consistently deliver ee values exceeding 99 %: Herold et al. reported > 99 % ee via enantioselective hydrogenation [1], and Ni et al. achieved 99.5 % ee with a recombinant E. coli biocatalyst [2]. By contrast, racemic ethyl 2-hydroxy-4-phenylbutyrate has 0 % ee and necessitates additional resolution steps before it can be employed in chiral synthesis.

Chiral purity Enantioselective synthesis Pharmaceutical intermediate

Optical Rotation Identity: (R)-HPBE [α]D = –10° vs (S)-Antipode +10° for QC Verification

The specific optical rotation of (R)-HPBE is consistently reported as –10° (neat, 20 °C) , whereas the (S)-enantiomer exhibits +10° under identical conditions . This 20° difference provides an immediate, non-destructive identity test capable of detecting enantiomeric contamination or mislabeling.

Quality control Chiroptical property Identity testing

Synthetic Versatility: (R)-HPBE is the Sole Enantiomer Providing Access to > 10 Marketed ACE Inhibitors

The (R)-enantiomer serves as the universal chiral precursor for a wide range of ACE inhibitors, including enalapril, lisinopril, benazepril, ramipril, quinapril, cilazapril and others [1]. The (S)-enantiomer cannot yield the correct (S,S,S) stereochemistry of the active pharmaceutical ingredient; attempts to use it result in inactive stereoisomers [2]. This exclusivity is grounded in the reaction mechanism: the (R)-HPBE fragment undergoes inversion during coupling, placing the phenylpropyl substituent in the required S-orientation for ACE binding.

Drug synthesis ACE inhibitors Chiral building block

Industrial Scalability: Recombinant Biocatalysis Delivers 31.7 g/g Catalyst Yield at 99.5 % ee

The recombinant E. coli co‑expression system reported by Ni et al. produced (R)-HPBE at 99.5 % ee with an exceptional catalyst yield of 31.7 g product per g catalyst at a substrate loading of 330 g/L [1]. Earlier microbial reduction methods gave only 81 % ee (Pichia angusta) and substantially lower productivity [2]. This dramatic improvement reduces enzyme cost and waste, making the high‑ee product economically viable for large‑scale procurement.

Biocatalysis Process development Green chemistry

Procurement-Driven Application Scenarios for Ethyl (R)-2-Hydroxy-4-phenylbutyrate


Large‑Scale Production of Enalapril Maleate API

The (R)-HPBE intermediate is converted to its triflate, then coupled with L‑alanyl‑L‑proline to yield enalapril after ester hydrolysis. The high and consistent enantiomeric purity (> 99 % ee) of the intermediate ensures that the final API meets the stringent stereochemical purity specifications of the USP and Ph.Eur. [1].

Synthesis of Lisinopril Dihydrate

Lisinopril is prepared via reductive amination of an (R)-HPBE‑derived aldehyde with lysine. The (R)-configuration of HPBE is essential to obtain the correct S‑configuration at the active‑site carbon; use of the (S)-enantiomer would produce the inactive (R)-isomer [1].

Chiral Building Block for Benazepril Hydrochloride

Benazepril synthesis requires (R)-HPBE for construction of the benzazepinone fragment. Racemic HPBE would lead to a mixture of diastereomers, necessitating costly chromatographic separation and lowering the overall yield of the desired (S,S,S)‑isomer [1].

Quality‑Control Release Testing of (R)-HPBE Batches

Manufacturers routinely measure optical rotation and chiral purity by HPLC to confirm identity and enantiomeric excess. The well‑defined specification of [α]D = –10° ± 1° and ee ≥ 97.5 % allows straightforward batch acceptance and traceability, as documented in vendor certificates of analysis .

Quote Request

Request a Quote for Ethyl (R)-2-Hydroxy-4-phenylbutyrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.